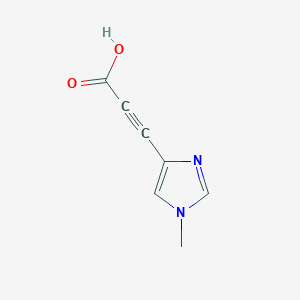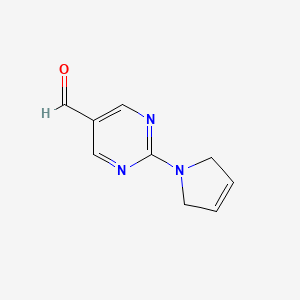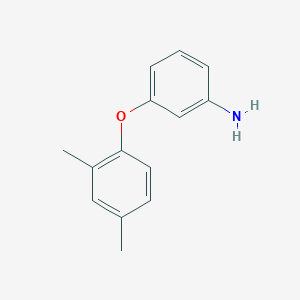
3-(2,4-Dimethylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenoxy)aniline is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. It consists of an aniline group attached to a 2,4-dimethylphenoxy moiety, making it a derivative of aniline with specific functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenoxy)aniline typically involves the nucleophilic aromatic substitution of a halogenated precursor with an amine. One common method is the reaction of 2,4-dimethylphenol with aniline in the presence of a suitable catalyst under controlled conditions. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,4-Dimethylphenoxy)methyl]aniline hydrochloride
- 2-(3,4-Dimethylphenoxy)aniline
Uniqueness
3-(2,4-Dimethylphenoxy)aniline is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenoxy)aniline |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-14(11(2)8-10)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3 |
Clave InChI |
FYEYAWFWGQBSED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


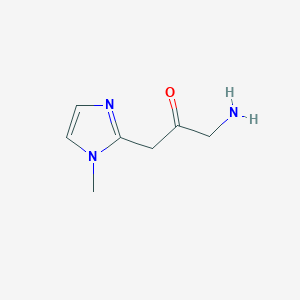

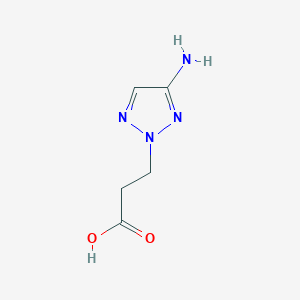
![3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
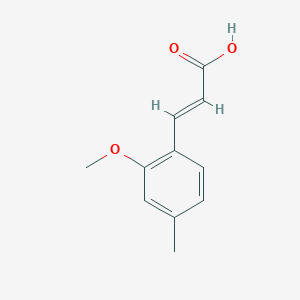
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)


